molecular formula C10H12ClFN2O2 B6196605 tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate CAS No. 2680875-34-5

tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate

Cat. No.: B6196605
CAS No.: 2680875-34-5
M. Wt: 246.7
InChI Key:
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Description

tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate: is an organic compound with the molecular formula C10H12ClFN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a tert-butyl carbamate group attached to a pyridine ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate typically involves the reaction of 3-chloro-2-fluoropyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-chloro-3-fluoropyridin-4-yl)carbamate
  • tert-Butyl (2-chloro-4-fluoropyridin-3-yl)carbamate

Uniqueness

tert-Butyl N-(3-chloro-2-fluoropyridin-4-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in specific positions can influence its reactivity and interactions with other molecules, making it valuable for various applications .

Properties

CAS No.

2680875-34-5

Molecular Formula

C10H12ClFN2O2

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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